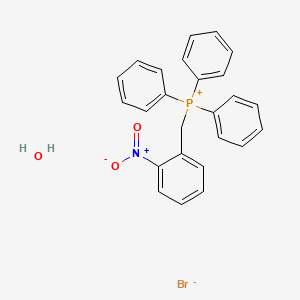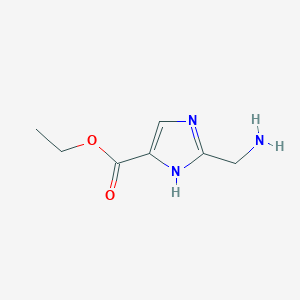![molecular formula C7H8N4 B6329308 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1186223-80-2](/img/structure/B6329308.png)
2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
作用机制
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to exhibit diverse biological activities . They have been found to be analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory . Some compounds of this class are known to be antagonists of angiotensin II receptors that exhibit hypotensive activity .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been reported to influence many cellular pathways necessary for the proper functioning of various cells . For instance, IKK-ɛ and TBK1 activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to possess antiviral, antimicrobial, and cytotoxic activities .
生化分析
Biochemical Properties
The nature of these interactions is complex and can involve multiple biochemical reactions .
Cellular Effects
Imidazopyridines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazopyridines can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Imidazopyridines are known to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Imidazopyridines are known to interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Imidazopyridines are known to interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
Imidazopyridines can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the reaction of 2,3-diaminopyridine with acetic anhydride, leading to the formation of the imidazo[4,5-b]pyridine core . Another approach involves the use of palladium-catalyzed amide coupling reactions, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .
科学研究应用
2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
相似化合物的比较
2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine can be compared with other similar compounds within the imidazopyridine family, such as:
Imidazo[4,5-c]pyridine: Known for its antiviral and antimicrobial activities.
Imidazo[1,5-a]pyridine: Exhibits analgesic and anti-inflammatory properties.
Imidazo[1,2-a]pyridine: Used in the development of drugs like zolpidem (Ambien) for treating insomnia.
The uniqueness of this compound lies in its specific substitution pattern and its potential to modulate a wide range of biological targets, making it a valuable compound for further research and development .
属性
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,8H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDSVWQRHNGXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl-](/img/structure/B6329225.png)


![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)







![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)


